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Abstract

Bozitinib (also known as CBT-101, PLB-1001, and vebreltinib) is a potent and highly selective,
orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-
MET) receptor tyrosine kinase.[1][2][3] Aberrant c-MET signaling, driven by genetic alterations
such as gene amplification, mutations (including exon 14 skipping), or protein overexpression,
is a key driver of tumor cell proliferation, survival, invasion, and metastasis in a variety of
malignancies.[4][5] Bozitinib was developed to target tumors with these c-MET dysregulations.
[6] This technical guide provides a comprehensive overview of the discovery, mechanism of
action, preclinical and clinical development of bozitinib, including detailed experimental
methodologies and key data.

Introduction and Discovery

Bozitinib was developed by Crown Bioscience and has been advanced through clinical trials by
companies including CBT Pharmaceuticals and Apollomics. The development rights in China
are held by Beijing Pearl Biotechnology, which was acquired by Anshi Bio.[7] The drug was
designed as a highly selective ATP-competitive inhibitor of c-MET, with the ability to penetrate
the blood-brain barrier.[2][3][8]

Preclinical studies demonstrated its potent anti-tumor activity in various cancer models with c-
MET alterations, including gastric, lung, hepatic, and pancreatic cancers.[6][9] These promising
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results led to its clinical evaluation and eventual approval in China for the treatment of patients
with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon
14 skipping mutations.[7][10]

Mechanism of Action

Bozitinib functions by selectively binding to the ATP-binding pocket of the c-MET kinase
domain.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor,
which is a critical step in the activation of downstream signaling pathways.[1][8] The primary
signaling cascades disrupted by bozitinib include the RAS/RAF/MAPK, PI3K/Akt/mTOR, and
JAK/STAT pathways.[1] By blocking these oncogenic signals, bozitinib leads to the inhibition of
cell proliferation, induction of GO/G1 cell cycle arrest, and apoptosis in cancer cells dependent
on c-MET signaling.[1][11][12]
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Caption: Mechanism of action of bozitinib in the c-MET signaling pathway.

Quantitative Data Summary
In Vitro Efficacy: IC50 Values
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The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective
activity of bozitinib against c-MET and various cancer cell lines with c-MET dysregulation.

Target/Cell Line IC50 (nM) Cancer Type Reference
c-MET (intracellular) 0.52 - [9]

Cell Lines

LU1901 5.8 Lung Cancer (PDX) [9]

EBC-1 12.2 Lung Cancer [9]

MKN45 14.3 Gastric Cancer [9]

LI0612 17 Liver Cancer (PDX) [9]

H1993 18.6 Lung Cancer [9]

KP4 176 Pancreatic Cancer [9]

Clinical Efficacy in NSCLC (MET Exon 14 Skipping)

Data from pivotal clinical studies in patients with locally advanced or metastatic non-small cell
lung cancer (NSCLC) with MET exon 14 skipping mutations.
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] . Patient Subgroup
Efficacy Endpoint Result ] . Reference
(if specified)
Pivotal Registry Study
(n=52)
Objective Response
75% Overall [7]
Rate (ORR)
Disease Control Rate
96.2% Overall [7]
(DCR)
Median Progression-
] 12 months Overall [7]
Free Survival (MPFS)
Median Duration of
15.9 months Overall [7]
Response (MDOR)
ORR 100% Brain Metastases [7]
ORR 66.7% Liver Metastases [7]
ORR 85.7% Elderly Patients [7]
Phase | Study
ORR 30.6% Overall (N=36) [13]
DCR 94.4% Overall (N=36) [13]
MET Exon 14
ORR 66.7% o [13]
Skipping
ORR 41.2% MET Amplification [13]
ORR 35.7% MET Overexpression [13]
MET Exon 14
ORR 100% Skipping + [13]

Amplification (N=4)

Experimental Protocols
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Detailed methodologies for key experiments involved in the evaluation of bozitinib are provided
below. These protocols are based on standard laboratory procedures and should be optimized
for specific experimental conditions.

c-MET Kinase Inhibition Assay

Objective: To determine the in vitro potency of bozitinib in inhibiting c-MET kinase activity.
Methodology:

» Reagents and Materials: Recombinant human c-MET kinase, ATP, a suitable kinase
substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgCI2,
0.1 mg/ml BSA), bozitinib stock solution, and a detection system (e.g., ADP-Glo™ Kinase

Assay).
e Procedure:
1. Prepare serial dilutions of bozitinib in the kinase assay buffer.
2. In a 96-well plate, add the c-MET enzyme and the bozitinib dilutions.
3. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the kinase activity using a suitable detection method, such
as quantifying the amount of ADP produced.

6. Calculate the percentage of inhibition for each bozitinib concentration relative to a vehicle

control.

7. Determine the IC50 value by fitting the data to a dose-response curve using non-linear

regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of bozitinib on the viability and proliferation of cancer cells.[14]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_Following_Bozitinib_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates,
bozitinib stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).[14]

e Procedure:

1. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow
them to adhere overnight.

2. Treat the cells with various concentrations of bozitinib and a vehicle control for a specified
duration (e.g., 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
convert MTT to formazan crystals.

4. Remove the medium and dissolve the formazan crystals in a solubilizing agent.
5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate cell viability as a percentage of the vehicle-treated control and determine the
IC50 value.

Western Blotting for c-MET Phosphorylation

Objective: To evaluate the inhibitory effect of bozitinib on c-MET phosphorylation and
downstream signaling pathways in cancer cells.

Methodology:

» Reagents and Materials: Cancer cell lines, bozitinib, cell lysis buffer with protease and
phosphatase inhibitors, primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-
phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), HRP-conjugated
secondary antibodies, and an ECL detection system.

e Procedure:
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1. Treat cells with various concentrations of bozitinib for a defined period.
2. Lyse the cells and determine the protein concentration of the lysates.

3. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF
membrane.

4. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
5. Incubate the membrane with the primary antibody overnight at 4°C.

6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

7. Detect the protein bands using an ECL substrate and an imaging system.

8. Analyze the band intensities to determine the levels of protein phosphorylation relative to
total protein and the untreated control.

Cell Cycle Analysis

Objective: To determine the effect of bozitinib on cell cycle progression.[1]
Methodology:

» Reagents and Materials: Cancer cell lines, bozitinib, PBS, 70% ethanol (ice-cold), and
propidium iodide (PI) staining solution containing RNase A.[7][15]

e Procedure:
1. Treat cells with bozitinib for 24-48 hours.
2. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
3. Wash the fixed cells and resuspend them in the PI staining solution.
4. Incubate for 30 minutes at room temperature in the dark.

5. Analyze the DNA content of the cells using a flow cytometer.
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6. Quantify the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by bozitinib.[1]
Methodology:

o Reagents and Materials: Cancer cell lines, bozitinib, Annexin V-FITC/PI apoptosis detection

kit, and a flow cytometer.[1][16]
» Procedure:
1. Treat cells with bozitinib for 48 hours.
2. Harvest the cells and wash them with PBS.
3. Resuspend the cells in 1X binding buffer.
4. Add Annexin V-FITC and PI according to the manufacturer's protocol.
5. Incubate for 15 minutes in the dark at room temperature.
6. Analyze the stained cells by flow cytometry within one hour.

7. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late
apoptotic/necrotic (Annexin V+/PI+) cell populations.

In Vivo Tumor Xenograft Model

Obijective: To evaluate the anti-tumor efficacy of bozitinib in a living organism.
Methodology:
e Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

e Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-45
gastric cancer cells) into the flank of the mice.[9][17]
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e Treatment:

1. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

2. Administer bozitinib orally at various doses (e.g., 1, 3, and 10 mg/kg) daily.[17]

3. The control group receives the vehicle solution.

e Monitoring:

1. Measure tumor volume and body weight regularly (e.g., twice weekly).

2. At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western
blot for p-MET).

o Data Analysis: Compare the tumor growth inhibition in the bozitinib-treated groups to the
control group.
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Caption: General experimental workflow for the development of bozitinib.
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Conclusion

Bozitinib is a highly selective and potent c-MET inhibitor that has demonstrated significant anti-
tumor activity in preclinical models and clinical trials, particularly in cancers with c-MET
dysregulation.[7][11] Its development from a targeted small molecule to a clinically approved
therapeutic for NSCLC with MET exon 14 skipping mutations highlights the success of
precision oncology.[7] The experimental methodologies outlined in this guide provide a
framework for the continued investigation of bozitinib and other c-MET inhibitors in various
cancer types.
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 To cite this document: BenchChem. [The Discovery and Development of Bozitinib (CBT-
101): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574580#discovery-and-development-of-bozitinib-
cbt-101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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